6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, multiple double bonds, and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4,6-trien-1-one Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are typically added through nucleophilic substitution reactions using methylthiol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with various functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s multiple double bonds and phenyl group allow it to participate in various chemical reactions, influencing its behavior and effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one: Unique due to its specific arrangement of functional groups.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-ol: Similar structure but with a hydroxyl group.
6-Methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-amine: Contains an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, multiple double bonds, and two methylsulfanyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
178320-76-8 |
---|---|
Molecular Formula |
C16H18OS2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-methyl-7,7-bis(methylsulfanyl)-1-phenylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H18OS2/c1-13(16(18-2)19-3)9-7-8-12-15(17)14-10-5-4-6-11-14/h4-12H,1-3H3 |
InChI Key |
LFSHJKJWSXHEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(SC)SC)C=CC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.